

# Technical Guide: 4-Amino-2,6-difluorophenol Hydrochloride

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## Compound of Interest

**Compound Name:** 4-Amino-2,6-difluorophenol Hydrochloride

**Cat. No.:** B112312

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## Introduction

**4-Amino-2,6-difluorophenol hydrochloride** is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making fluorinated building blocks like this one valuable for drug discovery and development.[1][2] This guide provides a summary of the available technical data for **4-Amino-2,6-difluorophenol hydrochloride**, including its chemical properties, synthesis, and potential applications. Information on the parent compound, 4-Amino-2,6-difluorophenol, and structurally similar analogs is also included to provide a more comprehensive overview where direct data for the hydrochloride salt is limited.

## Chemical and Physical Properties

The CAS number for **4-Amino-2,6-difluorophenol hydrochloride** is 220353-22-0.[3][4] It is also known as 2,6-Difluoro-4-aminophenol hydrochloride.[3] The free base, 4-Amino-2,6-difluorophenol, has the CAS number 126058-97-7.[5][6]

Table 1: Physicochemical Properties

| Property                              | Value  | Source  |
|---------------------------------------|--|---|
| Molecular Formula (Hydrochloride)     | C <sub>6</sub> H <sub>6</sub> ClF <sub>2</sub> NO  | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight (Hydrochloride)      | 181.57 g/mol                                       | <a href="#">[3]</a>   |
| Molecular Formula (Free Base)         | C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> NO    | <a href="#">[5]</a>   |
| Molecular Weight (Free Base)          | 145.11 g/mol                                       | <a href="#">[7]</a>   |
| Purity                                | ≥95% to ≥98%                                       | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Appearance                            | Solid  | <a href="#">[8]</a>   |
| Melting/Freezing Point                | 189-190°C (for a related compound)                 | <a href="#">[8]</a>   |
| Boiling Point                         | 237.0 ± 40.0 °C at 760 mmHg (Free Base, Predicted) | <a href="#">[7]</a>   |
| Density                               | 1.5 ± 0.1 g/cm <sup>3</sup> (Free Base, Predicted) | <a href="#">[7]</a>   |
| Topological Polar Surface Area (TPSA) | 46.25 Å <sup>2</sup>                               | <a href="#">[3]</a>   |
| LogP                                  | 1.6744   | <a href="#">[3]</a>   |

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Amino-2,6-difluorophenol hydrochloride** are not readily available in the provided search results. However, methods for the synthesis of the parent compound, 4-Amino-2,6-difluorophenol, have been described. The hydrochloride salt can typically be prepared by treating the free base with hydrochloric acid.

### Synthesis of 4-Amino-2,6-difluorophenol

A common synthetic route to 4-Amino-2,6-difluorophenol involves the reduction of a nitrophenol precursor.

General Protocol for the Reduction of 4-nitro-2,6-difluorophenol:

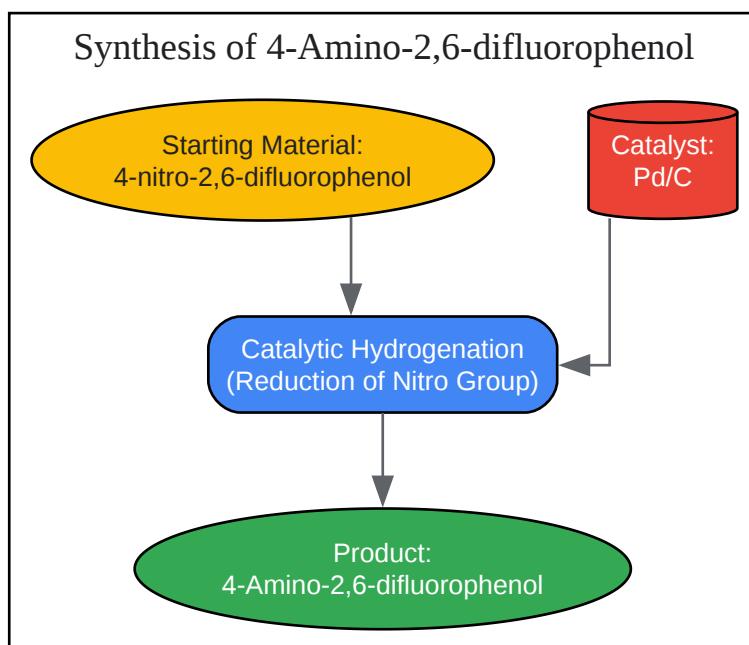
- Reactants: 4-nitro-2,6-difluorophenol, Methanol, 5% or 10% Palladium on activated carbon (catalyst), Hydrogen gas.[9]
- Procedure:
  - To a reaction vessel, add 4-nitro-2,6-difluorophenol (e.g., 350 g, 2 mol), methanol (e.g., 2 L), and 5% palladium on carbon (e.g., 19 g).[9]
  - Seal the vessel and replace the air with high-purity hydrogen gas to a pressure of 0.3-0.4 MPa.[9]
  - Heat the mixture to 60-70 °C with stirring and maintain the reaction for 3-5 hours.[9]
  - If the pressure drops below 0.15 MPa, introduce more hydrogen.[9]
  - After the reaction is complete, cool the vessel to room temperature.[9]
  - Recover the palladium on carbon catalyst by filtration.[9]
  - The filtrate is concentrated under reduced pressure, and the resulting product can be further purified by distillation under reduced pressure to yield 4-amino-2,6-difluorophenol. [9]
- Yield and Purity: Reported yields are around 89.7% to 90.1%, with purities of 95.3% to 95.8%. [9]

Alternative Protocol using 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene:

- Reactants: 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene, Ethanol, 10% Palladium on activated carbon, Hydrogen gas.[9]
- Procedure:
  - Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (e.g., 5.3 g, 20 mmol) in ethanol (e.g., 100 mL).[9]

- Add 10% palladium on activated carbon (e.g., 1.5 g).[9]
- Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.[9]
- Upon completion, remove the catalyst by filtration.[9]
- Concentrate the filtrate under reduced pressure to obtain 4-amino-2,6-difluorophenol.[9]
- Yield: A yield of 95% has been reported for this method.[9]

## Logical Workflow for Synthesis



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Caption: Synthesis of 4-Amino-2,6-difluorophenol.

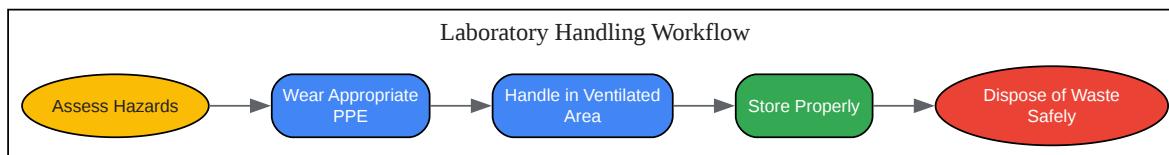
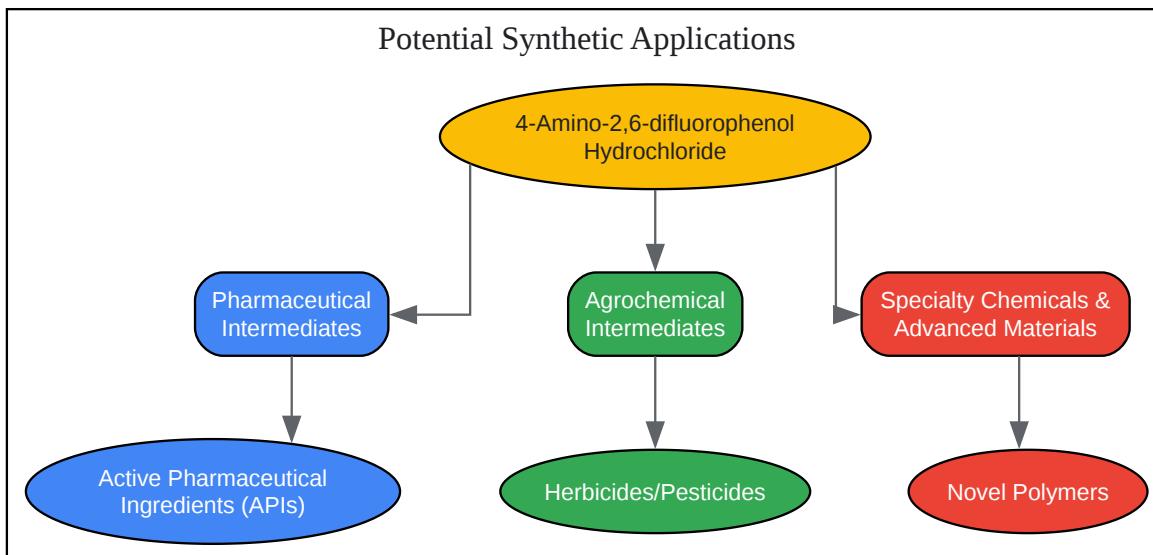
## Potential Applications in Research and Drug Development

Halogenated aminophenols are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The presence of amino, hydroxyl, and halogen functional groups allows for

a variety of chemical transformations.

- **Pharmaceutical Synthesis:** The amino group can be diazotized and converted to other functionalities or used in coupling reactions. The phenolic hydroxyl group can be alkylated or acylated. These transformations are key in the synthesis of complex active pharmaceutical ingredients (APIs).[10] For instance, the structurally related 4-Amino-3-fluorophenol is an intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[10]
- **Agrochemical Synthesis:** The analog 4-Amino-2,6-dichlorophenol is a known intermediate in the production of herbicides and pesticides.[10] The specific halogenation pattern can influence the biological activity and metabolic stability of the final agrochemical product.[10]
- **Protein Degrader Building Blocks:** This compound is classified as a protein degrader building block, suggesting its potential use in the development of targeted protein degradation technologies like PROTACs.[4]

## Potential Synthetic Utility Pathway



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